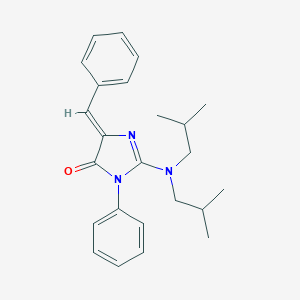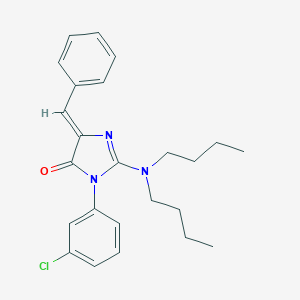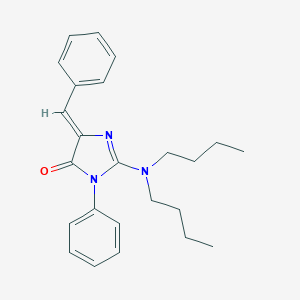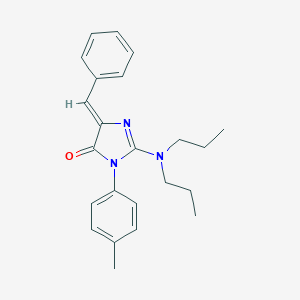![molecular formula C14H18N2OS B295982 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is a chemical compound that belongs to the class of thiadiazole derivatives. It has been studied for its potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole is not fully understood. However, it has been suggested that the compound may act as an inhibitor of various enzymes such as tyrosinase and acetylcholinesterase. It may also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to exhibit antioxidant, anti-inflammatory, and antitumor activities. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole in lab experiments is its high solubility in organic solvents such as DMSO and chloroform. This makes it easy to dissolve and work with in experiments. However, one of the limitations is its low stability under acidic conditions, which can lead to decomposition of the compound.
Orientations Futures
There are several future directions for the study of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods to improve the yield and purity of the compound. Additionally, the use of this compound as a fluorescent probe for the detection of biomolecules could also be further explored. Finally, the potential use of the compound in the development of organic electronic devices could also be investigated.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
The synthesis of 4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole involves the reaction of 2-bromoanisole with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a high temperature of 150°C. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole has been studied for its potential applications in various scientific research fields such as medicinal chemistry, material science, and biochemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In material science, it has been studied for its potential applications in the development of organic electronic devices such as OLEDs and solar cells. In biochemistry, it has been investigated for its potential use as a fluorescent probe for the detection of biomolecules.
Propriétés
Formule moléculaire |
C14H18N2OS |
|---|---|
Poids moléculaire |
262.37 g/mol |
Nom IUPAC |
4-(2-hexoxyphenyl)thiadiazole |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-4-7-10-17-14-9-6-5-8-12(14)13-11-18-16-15-13/h5-6,8-9,11H,2-4,7,10H2,1H3 |
Clé InChI |
XJNJRDHZPUBLMJ-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
SMILES canonique |
CCCCCCOC1=CC=CC=C1C2=CSN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B295899.png)
![4-tert-butyl-N-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B295900.png)
![2-[(3-Chlorobenzyl)oxy]-6-methoxy-8-quinolinylamine](/img/structure/B295901.png)
![7-chloro-N-[3-[4-[7-[4-[3-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]heptyl]piperazin-1-yl]propyl]quinolin-4-amine](/img/structure/B295902.png)
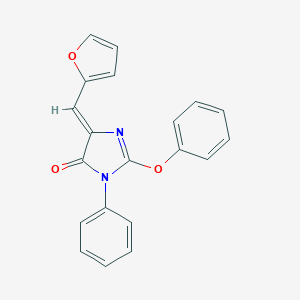

![ethyl 2-[(4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B295908.png)


